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Mechanism of Action and Structural Biology

Unlike first-generation allosteric inhibitors like rapamycin that partially inhibit mTORCI1, Torkinib
competes with ATP for binding to the catalytic site of the mTOR kinase domain, leading to comprehensive

inhibition of both mTORC1 and mTORC2 [1] [2].

¢ mMTOR Complexes and Signaling: mTOR exists in two multi-protein complexes. mMTORC1
phosphorylates downstream targets like S6K and 4E-BP1 to regulate protein translation and cell
growth. mMTORC2 phosphorylates AGC kinases like AKT at Ser473, promoting cell survival and
metabolism [3] [4]. The PISBK/AKT/mTOR pathway is frequently hyperactivated in human cancers [4]
[5].

¢ Structural Basis for Inhibition: The kinase domain of mTOR shares a conserved structure with
canonical protein kinases. [3] The active site is recessed, with the FRB domain acting as a
gatekeeper that restricts substrate access. ATP-competitive inhibitors like Torkinib target this deep
catalytic cleft [3].

The diagram below illustrates how Terkinib inhibits the mTOR signaling pathway.
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Torkinib inhibits mTOR, blocking signaling through both mTORC1 and mTORC?2 complexes.

Quantitative Pharmacological Profile
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Torkinib demonstrates high potency and selectivity for mTOR. The tables below summarize its key

biochemical and cellular characteristics.

Table 1: Primary Target and Selectivity Profile

Target ICso0 (nM, cell-free) Description

mTOR 8 [6] [7] [8] Primary target; ATP-competitive inhibition.
mTORC1 30 [6] [8] [9] Inhibits phosphorylation of S6K, 4E-BP1.
mMTORC2 58 [6] [8] [9] Inhibits phosphorylation of AKT (Ser473).
p1100 (PI3K) 100 [6] [8] >10-fold selectivity over mTOR.

DNA-PK 410 [6] [8] ~50-fold selectivity over mTOR.
p110aiBly (PI3K) 1,300 - 2,200 [6] [8] >100-fold selectivity over mTOR.

Table 2: Cellular and In Vivo Activity

Assay Type Model System Result | Activity

Anti-proliferative (In p190-transformed murine BM cells Glso =12 nM [6] [8]
Vitro)

Various solid tumor cell lines Gls0=0.19 - 2.13 uM [6] [8]
(SKOVS3, PC3, etc.)

Target Modulation (In BT549 cells (Western Blot) Inhibited phosphorylation of Akt,
Vitro) p70S6K, and S6 [6] [8]

Apoptosis Induction Osteosarcoma cells (MG63, U20S,  Promoted apoptosis at 100 nM [7]
(In Vitro) Saos-2)

Efficacy (In Vivo) HCT116 colorectal cancer 75% reduction in tumor volume at 10
xenografts (oral, 21 days) mg/kg [8]
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Assay Type Model System Result / Activity
p190 BCR-ABL leukemia model Delayed leukemia onset at 30 and 60
(oral) mg/kg [6] [8]

Experimental Protocols

Here are detailed methodologies for key experiments involving Torkinib.

Kinase Assay (Biochemical Inhibition)

This protocol measures the direct inhibition of mTOR kinase activity in vitro [6] [8].

¢ Procedure: Purified mTOR kinase domain is incubated with Torkinib in a reaction buffer (e.g., 50
mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgClz, 0.01% Tween) containing 10 uM ATP and a
substrate like recombinant PHAS-1/4EBP1. The reaction is initiated by adding ATP, often including a
radioactive tracer (y-32P-ATP).

e Detection: Reactions are stopped by spotting onto nitrocellulose or phosphocellulose membranes.
After extensive washing to remove unbound radioactivity, the transferred radioactivity is quantitated
using phosphorimaging.

e Data Analysis: ICso values are calculated by fitting the dose-response data to a sigmoidal curve
using software such as GraphPad Prism [6] [8].

Cell-Based Assay (Proliferation and Viability)

This protocol determines the anti-proliferative effects of Torkinib [6] [7] [8].

e Cell Seeding: Cells are seeded in triplicate in 96-well plates and allowed to adhere overnight.

¢ Drug Treatment: The following day, cells are treated with a concentration range of Torkinib (e.g., 1
nM to 10 uM) or a vehicle control (typically 0.1% DMSO) for a specified period (e.g., 48-72 hours).

¢ Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTS) or luminescent (e.g.,
CellTiter-Glo) assays according to manufacturers' instructions. Absorbance or luminescence values
are normalized to control wells.

¢ Data Analysis: Dose-response curves are generated, and the GICso (concentration for 50% growth
inhibition) is calculated [6] [8].
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Animal Research (In Vivo Efficacy)

This describes a typical in vivo dosing protocol in mouse models [6] [8].

e Formulation: For oral administration, Torkinib is often prepared in a vehicle containing 20% DMSO,
40% PEG-400, and 40% saline. Alternative formulations for longer-term studies may use 0.5%
carboxymethyl cellulose sodium (CMC-Na) [6] [8].

¢ Dosing: In a leukemia model, mice were dosed orally with 30 or 60 mg/kg of Torkinib [6]. In
xenograft models, doses of 5-20 mg/kg administered orally once daily have been used [8].

¢ Analysis: After sacrifice, tissues (e.g., tumors, spleen, bone marrow) are harvested. Protein lysates
are analyzed by Western blot to assess target engagement (e.g., reduction in p-S6 and p-Akt), and
tumor burden or volume is measured [6] [8].

Research Applications and Context

e Advantage over Rapamycin: By simultaneously inhibiting mTORC1 and mTORC2, Torkinib
achieves a more complete suppression of oncogenic signaling and avoids the AKT activation that can
occur due to loss of mMTORC1-dependent negative feedback loops with rapalogs [4] [2].

¢ Role in Targeting Cancer Stem Cells (CSCs): The mTOR pathway is crucial for maintaining the
pluripotency and self-renewal of CSCs. Inhibiting mTOR with agents like Torkinib is a promising
strategy to target this therapy-resistant cell population, potentially suppressing tumor recurrence and
metastasis [5].

Important Limitations and Considerations

¢ Research Use Only: Torkinib is strictly for research purposes and is not approved for human
consumption [6] [8].

¢ In Vivo Limitations: Studies indicate that Torkinib's ability to inhibit Akt phosphorylation can be
tissue-dependent. It completely inhibits Akt phosphorylation in liver and fat but only partially in skeletal
muscle, suggesting other kinases may compensate in some tissues [6] [8] [9].

¢ Specificity Note: While highly selective for mTOR over many PI3K isoforms, profiling against 219
protein kinases showed that at high concentrations (100x ICso for mTOR), Torkinib can also inhibit
Ret, PKCa, PKCBII, and JAK2V617F [8] [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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